molecular formula C17H19N3O5S B4957289 N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline

N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline

Cat. No. B4957289
M. Wt: 377.4 g/mol
InChI Key: OCICXRHEPDDWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline, also known as NSC 95397, is a chemical compound that has gained interest in the scientific community due to its potential applications in cancer research. This compound belongs to the class of sulfonamide-based compounds, which have been shown to exhibit anti-cancer properties.

Mechanism of Action

The exact mechanism of action of N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline 95397 is not fully understood. However, it has been proposed that the compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in DNA replication and repair. This leads to the accumulation of DNA damage, which ultimately triggers apoptosis in cancer cells. N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline 95397 has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This may contribute to the anti-cancer effects of the compound.
Biochemical and Physiological Effects:
N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline 95397 has been shown to exhibit selective toxicity towards cancer cells, while sparing normal cells. This is a desirable property in cancer treatment, as it minimizes the side effects associated with chemotherapy. The compound has also been found to inhibit the formation of blood vessels (angiogenesis) that are essential for the growth and spread of tumors. This effect may contribute to the anti-cancer properties of N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline 95397.

Advantages and Limitations for Lab Experiments

N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline 95397 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Moreover, it exhibits potent anti-cancer properties, which make it a valuable tool for cancer research. However, there are also some limitations associated with the use of N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline 95397 in lab experiments. For instance, the compound has poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Furthermore, the exact mechanism of action of N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline 95397 is not fully understood, which may complicate its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline 95397. One potential avenue is to investigate the compound's efficacy in combination with other anti-cancer agents. This may enhance its anti-cancer properties and reduce the risk of drug resistance. Another direction is to further elucidate the mechanism of action of the compound, which may lead to the development of more potent and selective anti-cancer agents. Additionally, the use of N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline 95397 in animal models of cancer may provide valuable insights into its pharmacokinetics and efficacy in vivo.

Synthesis Methods

N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline 95397 can be synthesized using a multistep process that involves the reaction of 4-nitroaniline with benzylamine, followed by the reaction of the resulting product with morpholine and sulfonyl chloride. The final product is obtained by recrystallization from a suitable solvent. The purity and identity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline 95397 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline 95397 has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. The compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, thus making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-benzyl-4-morpholin-4-ylsulfonyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-20(22)17-12-15(26(23,24)19-8-10-25-11-9-19)6-7-16(17)18-13-14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCICXRHEPDDWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(morpholin-4-ylsulfonyl)-2-nitroaniline

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